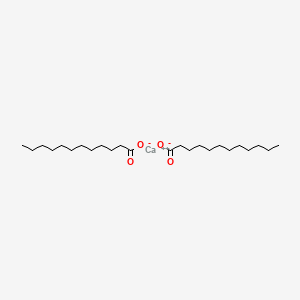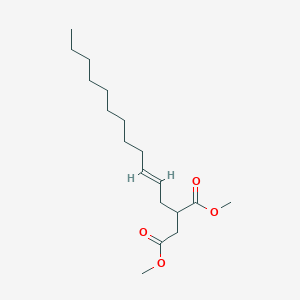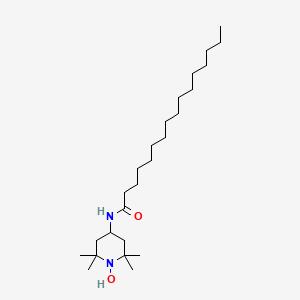
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide: is an organic compound that belongs to the class of hydroxylamines It is derived from the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or sulfonates.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: It has been studied for its potential antioxidant properties, which can help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Medicine: Research has shown that the compound may have therapeutic applications in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .
Industry: In the polymer industry, it is used as a stabilizer to prevent the degradation of polymers during processing and storage .
Mécanisme D'action
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.
Comparaison Avec Des Composés Similaires
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO): A widely used radical in organic synthesis and polymer stabilization.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for its stabilizing properties.
Uniqueness: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide stands out due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where solubility and interaction with non-polar substances are crucial .
Propriétés
Formule moléculaire |
C25H50N2O2 |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28) |
Clé InChI |
YEAJUYNPHBTFHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




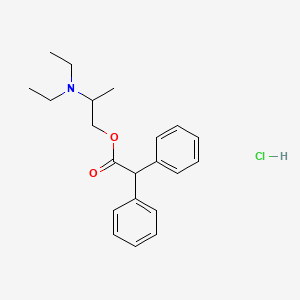




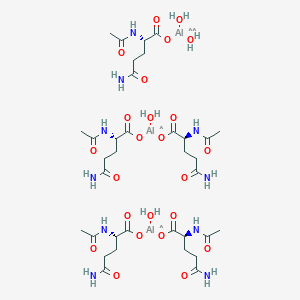
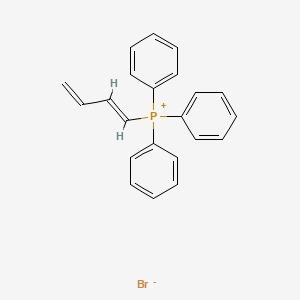
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
